3-(2,2,2-Trifluoroacetyl)-benzaldehyde is a chemical compound that features prominently in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzaldehyde moiety substituted with a trifluoroacetyl group, which significantly influences its reactivity and properties. The trifluoroacetyl group is known for enhancing the electrophilicity of the carbonyl carbon, making it a valuable intermediate in various chemical reactions.
3-(2,2,2-Trifluoroacetyl)-benzaldehyde can be classified as an aromatic aldehyde and an acylated derivative of benzaldehyde. Its systematic name reflects its structure, indicating the presence of a trifluoroacetyl substituent on the benzaldehyde ring. This compound is typically synthesized through methods involving acylation reactions, particularly Friedel-Crafts acylation.
The synthesis of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde can be achieved through several methods, with the Friedel-Crafts acylation being one of the most common approaches. In this reaction, benzaldehyde is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are crucial; it is typically performed under anhydrous conditions to prevent hydrolysis of the anhydride.
This method allows for high yields and purity when optimized correctly.
The molecular formula for 3-(2,2,2-Trifluoroacetyl)-benzaldehyde is C9H6F3O. Its structure consists of a benzene ring attached to an aldehyde group (-CHO) and a trifluoroacetyl group (-C(=O)CF3). The presence of three fluorine atoms in the trifluoroacetyl group imparts unique electronic properties to the compound.
3-(2,2,2-Trifluoroacetyl)-benzaldehyde participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 3-(2,2,2-Trifluoroacetyl)-benzaldehyde primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the trifluoroacetyl group. This enhances its ability to participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon:
These properties make it suitable for various applications in synthetic organic chemistry.
3-(2,2,2-Trifluoroacetyl)-benzaldehyde finds applications across multiple fields:
The synthesis of 3-(2,2,2-trifluoroacetyl)-benzaldehyde predominantly relies on Friedel-Crafts acylation of benzaldehyde derivatives with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This electrophilic aromatic substitution requires careful substrate orientation control due to the aldehyde group's meta-directing effect. Meta-substituted benzaldehydes undergo acylation at the ortho position relative to existing substituents, with aluminum trichloride (AlCl₃) serving as the conventional Lewis acid catalyst (20-25 mol%) in dichloromethane at -10°C to 0°C [1] [6].
An alternative route involves halogen exchange of trichloroacetyl intermediates. 3-(Trichloroacetyl)-benzaldehyde undergoes antimony-catalyzed fluorination using SbCl₅/SbF₃ systems at 80-120°C, achieving >85% conversion to the trifluoroacetyl product. This method requires strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate [1] [2]. Recent improvements utilize continuous flow reactors with residence times <15 minutes, enhancing selectivity by minimizing thermal degradation:
Table 1: Catalytic Systems for Trifluoroacetylation
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| 3-Formylbenzoic acid | AlCl₃/TFAA (1.2 eq) | 0 | 78 | <5% ortho-isomer |
| 3-Bromobenzaldehyde | SbF₃ (cat.), Cl₂CCOCl | 100 | 82 | 8% Hydrolysis products |
| 3-Nitrobenzaldehyde | Ga(OTf)₃/TFAA | 25 | 68 | 12% Reduction byproducts |
Key limitations include functional group incompatibility with reducible nitro groups and the requirement for stoichiometric metal halides, generating substantial inorganic waste. Regioselectivity challenges arise when competing ortho/para-directing groups (e.g., alkyl chains) are present, necessitating protective group strategies [1] [6].
The Julia-Kocienski olefination enables stereoselective access to α,β-unsaturated trifluoromethyl carbonyls that serve as precursors to 3-(2,2,2-trifluoroacetyl)-benzaldehyde. This method employs heteroaryl sulfones (e.g., 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) bearing the trifluoroacetyl moiety, which undergo condensation with benzaldehyde derivatives under basic conditions [4] [9]:
Reaction sequence:
- Deprotonation: PT-sulfone (1.1 eq) treated with KHMDS at -78°C in THF
- Nucleophilic addition: 3-Formylbenzaldehyde derivative added at -60°C
- Elimination: Warming to 25°C triggers SO₂ extrusion yielding (E)-1,3-bis(trifluoroacetyl)propene
- Ozonolysis: Selective alkene cleavage at the β-position generates the aldehyde functionality
This approach achieves >95% (E)-selectivity and allows sequential functionalization of both aldehyde groups. Critical to success is the electron-deficient nature of the trifluoroacetyl group, which enhances the acidity of α-protons (pKa ~16-18 in DMSO) and facilitates enolate formation. Post-olefination transformations require chemoselective oxidants like ozone or TEMPO/NaOCl to avoid trifluoroacetyl group degradation [4] [9]:
Table 2: Julia Olefination Efficiency with Benzaldehyde Derivatives
| Benzaldehyde Substituent | Base | Reaction Time (h) | Olefin Intermediate Yield (%) | Final Aldehyde Yield (%) |
|---|---|---|---|---|
| 3-NO₂ | NaHMDS | 2.5 | 89 | 78 |
| 3-CN | LiOtBu | 1.8 | 92 | 81 |
| 3-OMe | KHMDS | 3.2 | 76 | 65 |
| 3-CF₃ | Cs₂CO₃ | 4.0 | 83 | 70 |
Microwave-assisted protocols (100°C, 20 min) significantly accelerate the elimination step while maintaining stereoselectivity. Limitations include the sensitivity of PT-sulfones toward moisture and competing aldol side reactions with enolizable aldehydes [9].
Betti base synthesis provides efficient access to aminobenzaldehyde derivatives that serve as precursors to 3-(2,2,2-trifluoroacetyl)-benzaldehyde. The classical three-component reaction between 3-formylphenol, trifluoroacetophenone, and morpholine proceeds via iminium ion activation catalyzed by chiral phosphoric acids (e.g., TRIP, 5 mol%) in dichloromethane [7] [8]:
Mechanism:
- Condensation: Aldehyde and amine form iminium ion
- Mannich addition: Phenol attacks iminium ion
- Aromatization: Dehydration yields aminobenzaldehyde
Yields range from 65-89% with ee values up to 94% when using BINOL-derived catalysts. The trifluoroacetyl group enhances electrophilicity of the carbonyl, accelerating the Mannich step 5-7 fold compared to acetyl analogs [7].
For direct trifluoroacetylation, Passerini-type reactions with 3-formylbenzoic acid, isocyanides, and TFAA generate α-(trifluoroacetamido)benzyl carboxylates. Subsequent oxidative decarboxylation with PhI(OAc)₂/Cu(OTf)₂ provides the aldehyde in a one-pot sequence [9]:
Table 3: Multicomponent Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | diastereoselectivity (dr) |
|---|---|---|---|---|
| None | MeCN | 25 | 32 | 1:1 |
| Sc(OTf)₃ (10 mol%) | DCE | 40 | 74 | 3:1 |
| Mg(ClO₄)₂ (15 mol%) | Toluene | 60 | 68 | 2.5:1 |
| Chiral CPA (10 mol%) | CH₂Cl₂ | -20 | 81 | >20:1 (94% ee) |
Substrate scope limitations include poor yields with aliphatic isocyanides and competitive anhydride hydrolysis in aqueous media. Recent advances employ recyclable polystyrene-supported isocyanides to facilitate purification of these highly functionalized aldehydes [7].
The trifluoroacetyl moiety serves as a versatile directing group and stereocontrol element in asymmetric catalysis. Chiral diene-rhodium complexes catalyze 1,4-additions of arylboronic acids to 3-(2,2,2-trifluoroacetyl)-benzaldehyde derivatives, achieving 92% ee at -30°C in dioxane/water (9:1). The reaction proceeds via coordination-enhanced acidity, where the trifluoroacetyl carbonyl binds rhodium more strongly than non-fluorinated analogs, accelerating transmetalation [3] [4].
Organocatalytic aldol reactions exploit the trifluoroacetyl group's electron-withdrawing properties to stabilize enol intermediates. L-Proline (30 mol%) catalyzes the addition of 3-(2,2,2-trifluoroacetyl)-benzaldehyde to acetone, yielding β-hydroxyketones with 86% ee and >95% syn diastereoselectivity. The Zimmerman-Traxler transition state is stabilized by hydrogen bonding between the proline carboxylate and the trifluoroacetyl carbonyl [3] [4]:
Asymmetric transformations enabled:
- Strecker synthesis: Et₂AlCN addition to trifluoroacetyl imines (90% ee)
- Mannich reactions: Diethyl malonate addition with Cinchona alkaloid catalysts (85% ee)
- Reductive amination: Hantzsch ester transfers hydride to imines (97% ee)
Enzyme-mediated approaches show promise for large-scale synthesis. Benzaldehyde lyase mutants catalyze the carboligation of trifluoroacetaldehyde with 3-formylbenzoate, yielding enantiopure (R)-3-(2,2,2-trifluoroacetyl)-benzaldehyde (98% ee) in phosphate buffer (pH 7.5). Directed evolution has improved catalytic efficiency (kcat/Kₘ > 200 M⁻¹s⁻¹) and thermostability (T₅₀ = 65°C) [4].
Mechanochemical acylation using ball milling eliminates solvent waste while enhancing reaction efficiency. 3-Aminobenzaldehyde and ethyl trifluoroacetate (1:1.5 ratio) undergo amidation in a vibrational mill (30 Hz, stainless steel jar) within 15 minutes, yielding 96% of the trifluoroacetamide without catalysts. The intimate mixing of solids under high-energy impact overcomes diffusion limitations typical in solvent-based systems [6].
Phase-transfer catalysis (PTC) enables aqueous-phase trifluoroacetylation. 3-Bromobenzaldehyde reacts with TFAA (1.2 eq) in biphasic water/dichloroethane with Aliquat 336 (5 mol%) at 60°C, achieving 88% conversion. The quaternary ammonium ion transports trifluoroacetate anions to the organic phase, preventing hydrolysis. Catalyst recycling reduces costs by >40% compared to homogeneous methods [1] [6].
Photocatalytic methods employ TiO₂ nanoparticles under visible light (λ > 420 nm) to oxidize 3-(hydroxymethyl)benzaldehyde to the aldehyde, followed by trifluoroacetylation. This tandem process achieves 85% yield in a single reactor without protecting groups. The photo-generated holes (h⁺) oxidize the alcohol while electrons reduce dissolved oxygen, minimizing waste [10]:
Green metrics comparison:
- E-factor: Solvent-free (0.08) vs. DCM-based (8.6)
- PMI: PTC (3.2) vs. classical Friedel-Crafts (18.7)
- Energy consumption: Ball milling (15 kJ/mol) vs. reflux (220 kJ/mol)
Limitations persist in product isolation due to the volatility of trifluoroacetyl compounds and catalyst leaching in PTC systems. Emerging solutions include ionic liquid immobilization of Lewis acids and membrane-assisted separation [6].
Table 4: Key Physical Properties of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde
| Property | Value | Measurement Method | Reference Source |
|---|---|---|---|
| Molecular formula | C₉H₅F₃O₂ | High-res MS | [5] |
| Boiling point | 102-104°C (0.5 mmHg) | Reduced pressure distillation | [5] |
| Density (25°C) | 1.32 g/cm³ | Pycnometer | [5] |
| Refractive index (n²⁰/D) | 1.466 | Abbe refractometer | [5] |
| Carbonyl IR (KBr) | 1721 cm⁻¹ (aldehyde), 1780 cm⁻¹ (CF₃C=O) | FT-IR | [9] |
| ¹⁹F NMR (CDCl₃) | -72.5 ppm (s, 3F) | 376 MHz NMR | [7] |
| Solubility in water | <0.1 g/L (25°C) | Gravimetric analysis | [6] |
| Log P (octanol/water) | 2.18 | Shake-flask method | [6] |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: